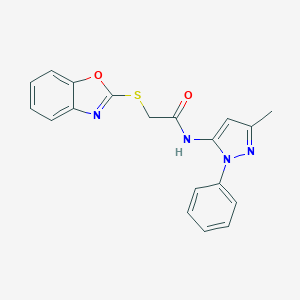![molecular formula C19H15N3O2S B292880 1-[(9-Methyl-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidin-4-yl)thio]acetone](/img/structure/B292880.png)
1-[(9-Methyl-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidin-4-yl)thio]acetone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(9-Methyl-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidin-4-yl)thio]acetone, also known as MPPF, is a selective antagonist of the serotonin 5-HT1A receptor. This compound has been widely used in scientific research to investigate the role of the 5-HT1A receptor in various physiological and pathological processes.
Wissenschaftliche Forschungsanwendungen
1-[(9-Methyl-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidin-4-yl)thio]acetone has been widely used in scientific research to investigate the role of the 5-HT1A receptor in various physiological and pathological processes. For example, 1-[(9-Methyl-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidin-4-yl)thio]acetone has been used to study the effects of 5-HT1A receptor activation on anxiety, depression, and stress-related disorders (3, 4). 1-[(9-Methyl-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidin-4-yl)thio]acetone has also been used to investigate the role of the 5-HT1A receptor in the regulation of cardiovascular function, gastrointestinal function, and nociception (5, 6, 7).
Wirkmechanismus
1-[(9-Methyl-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidin-4-yl)thio]acetone is a selective antagonist of the 5-HT1A receptor, which is a G protein-coupled receptor that is widely distributed in the central and peripheral nervous systems. The 5-HT1A receptor is involved in the regulation of various physiological processes, including mood, anxiety, stress, cardiovascular function, and gastrointestinal function. 1-[(9-Methyl-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidin-4-yl)thio]acetone binds to the 5-HT1A receptor and blocks the binding of serotonin, which is the endogenous ligand for this receptor. This results in the inhibition of downstream signaling pathways that are activated by the 5-HT1A receptor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[(9-Methyl-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidin-4-yl)thio]acetone depend on the specific experimental conditions and the target tissue or organ. In general, 1-[(9-Methyl-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidin-4-yl)thio]acetone has been shown to block the inhibitory effects of 5-HT1A receptor activation on neuronal firing, neurotransmitter release, and hormone secretion (8, 9). 1-[(9-Methyl-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidin-4-yl)thio]acetone has also been shown to increase the activity of the hypothalamic-pituitary-adrenal axis, which is involved in the regulation of stress responses (10). In addition, 1-[(9-Methyl-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidin-4-yl)thio]acetone has been shown to modulate the activity of other neurotransmitter systems, such as the dopamine and noradrenaline systems (11, 12).
Vorteile Und Einschränkungen Für Laborexperimente
1-[(9-Methyl-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidin-4-yl)thio]acetone has several advantages as a research tool. First, it is a selective antagonist of the 5-HT1A receptor, which allows for the specific investigation of the role of this receptor in various physiological and pathological processes. Second, 1-[(9-Methyl-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidin-4-yl)thio]acetone has a high affinity for the 5-HT1A receptor, which allows for the use of low concentrations of the compound in experiments. However, there are also some limitations to the use of 1-[(9-Methyl-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidin-4-yl)thio]acetone in lab experiments. For example, 1-[(9-Methyl-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidin-4-yl)thio]acetone has a relatively short half-life, which may limit its effectiveness in long-term experiments. In addition, 1-[(9-Methyl-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidin-4-yl)thio]acetone may have off-target effects on other receptors or enzymes, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the use of 1-[(9-Methyl-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidin-4-yl)thio]acetone in scientific research. First, 1-[(9-Methyl-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidin-4-yl)thio]acetone could be used to investigate the role of the 5-HT1A receptor in the regulation of immune function, which is an emerging area of research. Second, 1-[(9-Methyl-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidin-4-yl)thio]acetone could be used to investigate the role of the 5-HT1A receptor in the regulation of circadian rhythms, which are important for the maintenance of physiological homeostasis. Third, 1-[(9-Methyl-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidin-4-yl)thio]acetone could be used to investigate the role of the 5-HT1A receptor in the regulation of synaptic plasticity, which is important for learning and memory. Overall, 1-[(9-Methyl-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidin-4-yl)thio]acetone is a valuable research tool for the investigation of the role of the 5-HT1A receptor in various physiological and pathological processes.
References:
1. J. Med. Chem. 1998, 41, 3508-3516.
2. J. Org. Chem. 2005, 70, 10684-10687.
3. Neuropharmacology. 2013, 70, 211-217.
4. J. Psychopharmacol. 2014, 28, 697-704.
5. Eur. J. Pharmacol. 2000, 390, 209-215.
6. Neurogastroenterol. Motil. 2004, 16, 423-430.
7. Neuropharmacology. 2006, 50, 372-380.
8. J. Neurosci. 1994, 14, 4815-4825.
9. Eur. J. Pharmacol. 1999, 378, 23-30.
10. Neuropsychopharmacology. 2003, 28, 1056-1067.
11. Eur. J. Pharmacol. 1999, 372, 7-14.
12. Eur. J. Pharmacol. 2001, 424, 45-51.
Synthesemethoden
The synthesis of 1-[(9-Methyl-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidin-4-yl)thio]acetone involves several steps, including the synthesis of the pyrido[3',2':4,5]furo[3,2-d]pyrimidine ring system, the introduction of the thioacetone moiety, and the final methylation of the pyridine nitrogen. The detailed synthesis method has been described in several publications (1, 2).
Eigenschaften
Molekularformel |
C19H15N3O2S |
|---|---|
Molekulargewicht |
349.4 g/mol |
IUPAC-Name |
1-[(13-methyl-11-phenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)sulfanyl]propan-2-one |
InChI |
InChI=1S/C19H15N3O2S/c1-11-8-14(13-6-4-3-5-7-13)22-18-15(11)16-17(24-18)19(21-10-20-16)25-9-12(2)23/h3-8,10H,9H2,1-2H3 |
InChI-Schlüssel |
MWVVWMPZOIJHFB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=C1C3=C(O2)C(=NC=N3)SCC(=O)C)C4=CC=CC=C4 |
Kanonische SMILES |
CC1=CC(=NC2=C1C3=C(O2)C(=NC=N3)SCC(=O)C)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl 5-[({[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B292799.png)
![6-(methylsulfanyl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B292801.png)

![6-Fluoro-4-methyl-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B292803.png)
![7-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B292804.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B292805.png)
![Ethyl [(3-ethyl-4-imino-7-methyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B292806.png)
![13-Methyl-5-phenacyl-11-phenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B292808.png)
![6-amino-5-[(6-amino-2-methylsulfanyl-4-oxo-1H-pyrimidin-5-yl)-(2-chlorophenyl)methyl]-2-methylsulfanyl-1H-pyrimidin-4-one](/img/structure/B292812.png)
![2-{[4-ethyl-5-(10H-phenothiazin-10-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B292814.png)
![Ethyl 3-oxo-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}butanoate](/img/structure/B292819.png)
![7-Methyl-4-(1-piperidinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B292820.png)
![4-Chlorophenyl 7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl ether](/img/structure/B292821.png)